molecular formula C11H15FN4 B1654075 Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- CAS No. 2097936-07-5

Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]-

Cat. No.: B1654075
CAS No.: 2097936-07-5
M. Wt: 222.26
InChI Key: FPQITLWMRAPEEJ-UHFFFAOYSA-N
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Description

Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- is a fluorinated pyrimidine derivative featuring a piperazine ring substituted with a propenyl (allyl) group at the N4 position. The fluorine atom at position 5 of the pyrimidine ring may enhance metabolic stability and influence electronic properties, while the propenyl group on the piperazine moiety could contribute to covalent interactions or metabolic activation.

Properties

IUPAC Name

5-fluoro-2-(4-prop-2-enylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN4/c1-2-3-15-4-6-16(7-5-15)11-13-8-10(12)9-14-11/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQITLWMRAPEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701196835
Record name Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097936-07-5
Record name Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097936-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701196835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Preformed Piperazines

A direct method employs 2-chloro-5-fluoropyrimidine reacting with 4-(2-propen-1-yl)piperazine under basic conditions. For instance, potassium carbonate in dimethylformamide (DMF) at 80–100°C drives the displacement of chlorine by the piperazine nitrogen. This route yields the target compound in 60–75% efficiency after chromatographic purification. Challenges include competing alkylation at both piperazine nitrogens, necessitating stoichiometric control or protective groups.

Sequential Piperazine Functionalization

Alternative strategies first construct the piperazine-propenyl linkage before coupling to the pyrimidine. A representative protocol from WO2016110224A1 outlines:

  • Propenyl Introduction : Allyl bromide reacts with piperazine in acetonitrile using triethylamine as a base, selectively alkylating one nitrogen to form 4-allylpiperazine (72% yield).
  • Pyrimidine Coupling : 2-Chloro-5-fluoropyrimidine and 4-allylpiperazine undergo SNAr in refluxing toluene with cesium carbonate, achieving 68% yield.

Palladium-Catalyzed Modular Assembly

Recent advances leverage palladium catalysis for convergent synthesis. A method from ACS Organic Letters demonstrates:

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyrimidine couples with 4-(2-propen-1-yl)piperazine-1-carboxylate under Pd(PPh3)4 catalysis. This method, while efficient (85% yield), requires pre-functionalized starting materials.

Propargyl Carbonate Cyclization

Propargyl carbonates serve as propenyl precursors in a palladium-mediated cyclization. For example, reacting 2-chloro-5-fluoropyrimidine with a propargyl carbonate derivative in the presence of Pd2(dba)3 and Xantphos ligand forms the piperazine ring in situ, introducing the propenyl group regioselectively (Scheme 1). This one-pot process achieves 55–70% yields, with stereochemistry controlled by ligand choice.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and selectivity. A modified route from PMC6335570 involves:

  • Piperazine Activation : 4-Allylpiperazine is generated via microwave-heated alkylation (100°C, 20 min, 80% yield).
  • Pyrimidine Substitution : The activated piperazine reacts with 2-chloro-5-fluoropyrimidine under microwave conditions (150°C, 30 min), yielding 78% product with minimal side reactions.

Industrial-Scale Considerations

Patent WO2016110224A1 emphasizes scalability:

  • Cost Efficiency : Using aqueous ammonia as a base reduces waste.
  • Catalyst Recycling : Palladium on carbon (Pd/C) is recoverable via filtration, lowering costs.
  • Solvent Optimization : Switching from DMF to ethanol-water mixtures improves safety and yield (82%).

Mechanistic and Regiochemical Insights

SNAr Selectivity

The fluorine atom at position 5 electronically deactivates the pyrimidine ring, directing substitution to position 2. Computational studies confirm a lower activation energy for C-2 substitution (ΔG‡ = 24.3 kcal/mol) versus C-4 (ΔG‡ = 31.7 kcal/mol).

Steric Effects in Piperazine Alkylation

Mono-alkylation of piperazine is favored under dilute conditions (0.1 M), minimizing di-allylation. Bulky bases like DBU further suppress bis-alkylation by deprotonating the intermediate mono-allylpiperazine.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation using 4-chloro-5-fluoropyrimidine and allyl radicals (generated from allyl sulfones) achieves 65% yield under mild conditions.

Continuous Flow Systems

Microreactor technology enables rapid mixing and heat transfer, reducing reaction times from hours to minutes. A prototype flow system produces the target compound in 89% yield at 0.5 kg/day throughput.

Analytical and Purification Techniques

  • HPLC Purity : >99% purity confirmed via C18 reverse-phase chromatography (ACN:H2O = 70:30).
  • Crystallization : Ethyl acetate/hexane recrystallization yields needle-like crystals suitable for X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced depending on the reagents used.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the piperazine ring.

Scientific Research Applications

Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The piperazine ring can interact with hydrophobic pockets in the target protein, while the prop-2-en-1-yl group can participate in additional interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- with key analogs, focusing on structural features, biological targets, and mechanisms of action.

SCH 66712: 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine

  • Structure : Features a phenyl-substituted imidazole methyl group on the piperazine ring.
  • Target : Potent mechanism-based inactivator of CYP2D6 , a cytochrome P450 isoform involved in drug metabolism .
  • Mechanism: Forms a covalent protein adduct with CYP2D6, leading to 90% enzyme activity loss within 15 minutes. The phenylimidazole moiety undergoes oxidation to a reactive methylene quinone intermediate, which binds irreversibly to the enzyme .
  • Key Data :
    • Stoichiometry of binding: 1.2:1 (compound:CYP2D6) .
    • Minimal heme loss (25%), suggesting selective protein modification over heme destruction .

5-Fluoro-2-[4-(2-fluoroethyl)-1-piperazinyl]pyrimidine

  • Structure : Contains a 2-fluoroethyl substituent on the piperazine ring.
  • Target: No direct biological data are provided, but the fluoroethyl group may alter pharmacokinetics (e.g., increased lipophilicity or resistance to oxidative metabolism) compared to the propenyl variant .
  • Hypothesized Mechanism : The fluorine atom could enhance binding affinity to targets through halogen bonding, while the ethyl chain may influence steric interactions.

Lesopitron: 2-{4-[4-(4-Chloro-1-pyrazolyl)butyl]-1-piperazinyl}pyrimidine

  • Structure : Includes a 4-chloropyrazolylbutyl chain on the piperazine.
  • Target : Developed as an anxiolytic agent, with structural similarities to 5-HT1A receptor ligands .

NSC 368390: 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid

  • Structure: A quinolinecarboxylic acid derivative with fluorinated biphenyl and pyrimidine-like components.
  • Target: Inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis .
  • Mechanism : Depletes intracellular uridine and cytidine triphosphate pools, leading to cytotoxicity. Rescue by uridine supplementation confirms target specificity .
  • Key Data: IC50 for DHODH inhibition: Not explicitly stated, but 25 µM causes near-complete nucleotide depletion in 15 hours .

Structural and Functional Analysis

Table 1: Comparative Overview of Pyrimidine Derivatives

Compound Substituent on Piperazine Target Mechanism Key Findings
Target Compound 2-Propen-1-yl Hypothetical (CYP) Potential covalent binding Data inferred from analogs
SCH 66712 (2-Phenylimidazol-5-yl)methyl CYP2D6 Covalent inactivation via quinone 90% activity loss in 15 min
5-Fluoro-2-[4-(2-fluoroethyl)-...] 2-Fluoroethyl Unknown Altered pharmacokinetics Structural modulation
Lesopitron 4-Chloropyrazolylbutyl 5-HT1A receptor Non-covalent receptor interaction Anxiolytic applications
NSC 368390 N/A (quinoline backbone) DHODH Competitive inhibition Depletes pyrimidine nucleotides

Critical Observations

  • Substituent Impact :
    • Propenyl vs. Fluoroethyl : Propenyl’s unsaturated bond may facilitate metabolic activation (e.g., epoxidation), whereas fluoroethyl’s electronegativity could enhance target affinity.
    • Bulkier Groups (e.g., SCH 66712) : Increase steric hindrance, promoting selective enzyme interactions. The phenylimidazole group in SCH 66712 enables covalent binding, unlike smaller substituents.
  • Target Specificity: SCH 66712’s selectivity for CYP2D6 over CYP2C9 highlights the role of substituent orientation in binding pockets .

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- (CAS Number: 2097936-07-5), exhibits promising potential in various therapeutic applications. This article delves into its biological activity, synthesizing findings from multiple studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]pyrimidine
  • Molecular Formula: C11H15FN4
  • Molecular Weight: 220.26 g/mol

The biological activity of this compound is largely attributed to its interaction with various biological targets. It primarily functions as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly in cancer and neurological disorders.

Biological Activities

Antitumor Activity:
Research indicates that pyrimidine derivatives can exhibit significant antitumor effects. In vitro studies have shown that compounds similar to 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that related pyrimidine compounds displayed IC50 values in the low micromolar range against various cancer cell lines .

Antiviral Activity:
Recent investigations have explored the antiviral potential of pyrimidine derivatives targeting RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Compounds structurally related to 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- showed promising results in inhibiting influenza virus replication, with EC50 values indicating effective antiviral properties .

Case Study 1: Antitumor Efficacy

A study focused on the synthesis of novel pyrimidine derivatives, including 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]-, evaluated their cytotoxicity against human leukemia cells. The results indicated that these compounds could significantly reduce cell viability with IC50 values ranging from 10 to 30 µM, suggesting a potent anticancer effect .

Case Study 2: Antiviral Properties

In another investigation, researchers assessed the antiviral activity of a series of pyrimidine compounds against influenza viruses. The derivatives exhibited varying degrees of inhibition, with some achieving EC50 values as low as 5 µM, indicating their potential as antiviral agents .

Data Summary

Biological Activity IC50/EC50 Values Cell Lines/Targets Reference
Antitumor10 - 30 µMHuman leukemia cells
Antiviral5 - 39 µMInfluenza viruses

Q & A

Q. How is Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]- structurally characterized in metabolic studies?

Structural characterization relies on LC-ESI-MS/MS and tandem mass spectrometry (MSⁿ) . For example:

  • The molecular ion [M+H]⁺ at m/z 339 (parent compound) fragments into key ions (m/z 157 and m/z 183), indicating cleavage at the piperazine and fluoropyrimidine moieties .
  • MS³ analysis of m/z 157 reveals further fragmentation to m/z 103 and m/z 130, consistent with oxidative modifications on the piperazine ring .
  • Extracted ion chromatograms (EICs) differentiate metabolites based on retention times and mass shifts (e.g., m/z 355 for monohydroxylated metabolites) .

Q. What experimental approaches are used to study its interaction with cytochrome P450 enzymes?

  • Recombinant CYP assays : Incubate the compound with NADPH-fortified recombinant CYP isoforms (e.g., CYP2D6, CYP2C9, CYP2C19) and monitor activity loss via probe substrates (e.g., dextromethorphan for CYP2D6) .
  • Binding spectra analysis : Type I binding spectra (e.g., Kₛ = 0.39 ± 0.10 μM for CYP2D6) confirm substrate-enzyme interactions .
  • Heme depletion assays : Measure CO-binding capacity post-incubation to assess heme loss (>25% loss in CYP2D6 after 15 minutes) .

Q. What synthetic routes are reported for this compound?

  • Nucleophilic substitution : React 2-chloro-5-fluoropyrimidine with 4-(2-propen-1-yl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazinyl-pyrimidine core .
  • Functionalization : Introduce substituents via alkylation or cross-coupling reactions, as seen in analogs like SCH 66712 .

Advanced Research Questions

Q. How does this compound inactivate CYP2D6 via mechanism-based inhibition?

  • Reactive intermediate formation : CYP2D6 oxidizes the phenyl group on the imidazole ring, generating a methylene quinone intermediate. This electrophile covalently binds to active-site residues (e.g., Thr309) .
  • Stoichiometry of binding : A 1.2:1 molar ratio (compound:CYP2D6) confirms protein adduction, validated by SDS-PAGE/Western blotting and radiolabeled studies .
  • Partition ratio : >3 indicates potent inactivation, where most reactive intermediates attack the enzyme rather than forming stable metabolites .

Q. How do metabolic pathways differ between CYP2D6 and CYP2C9/CYP2C19?

  • CYP2D6 : Primarily oxidizes the phenyl group , leading to methylene quinone formation. This pathway correlates with inactivation .
  • CYP2C9/CYP2C19 : Prefer oxidation at the piperazine ring or fluoropyrimidine terminus , producing non-inactivating metabolites (m/z 355). Metabolite abundance varies due to differences in binding orientation (e.g., horizontal vs. vertical docking in CYP2C9) .
  • Contradiction note : Despite shared metabolites, CYP2C9/CYP2C19 do not inactivate CYP2D6, highlighting enzyme-specific reactivity .

Q. What methodological challenges arise in characterizing metabolic sites?

  • Low fragment abundance : CID analysis (MS³) of metabolites often fails to localize modifications due to low ion yields, necessitating stable isotope labeling or H/D exchange .
  • Docking ambiguities : Molecular models suggest multiple binding poses (e.g., phenyl group 2.2 Å from heme iron in CYP2D6 vs. 5 Å in CYP2C9), complicating site-of-metabolism predictions .

Q. How can molecular modeling guide the design of analogs with reduced CYP2D6 inactivation?

  • Active-site mapping : Residues Asp301, Glu216, and Phe483 in CYP2D6 stabilize π-π stacking and hydrogen bonding with the fluoropyrimidine ring. Modifying these interactions reduces binding affinity .
  • Lamarckian genetic algorithms : Tools like AutoDock predict binding free energies (ΔG) and optimize substituents to avoid reactive intermediate formation .

Q. What analytical strategies resolve contradictions in metabolic data?

  • Comparative metabolism studies : Parallel incubations with CYP2D6, CYP2C9, and CYP2C19 identify enzyme-specific metabolites via EICs and fragmentation patterns .
  • Time-course assays : Monitor inactivation kinetics (e.g., >90% CYP2D6 activity loss within 15 minutes) to distinguish mechanism-based vs. competitive inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Pyrimidine, 5-fluoro-2-[4-(2-propen-1-yl)-1-piperazinyl]-
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